5-(4-bromophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide
Description
This compound features a furan-2-carboxamide scaffold substituted at the 5-position with a 4-bromophenyl group and an N-linked 4-(4-morpholinylmethyl)phenyl moiety. The bromophenyl substituent likely contributes to steric and electronic effects, influencing binding interactions in biological targets.
Properties
IUPAC Name |
5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c23-18-5-3-17(4-6-18)20-9-10-21(28-20)22(26)24-19-7-1-16(2-8-19)15-25-11-13-27-14-12-25/h1-10H,11-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOVJNIBQBDWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-bromophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide, also known as TCMDC-123781, is a compound of interest due to its potential biological activities, particularly in the field of antibacterial and anticancer research. This article provides a comprehensive review of its biological activity, synthesis, and structure-activity relationships based on diverse research findings.
- Molecular Formula : C22H21BrN2O3
- Molecular Weight : 441.3 g/mol
- IUPAC Name : 5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide
- CAS Number : 1316619
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various multidrug-resistant pathogens. In a study evaluating antibacterial properties, TCMDC-123781 demonstrated significant activity against NDM-positive bacteria, particularly Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth dilution method, with results indicating that the compound exhibited a higher zone of inhibition compared to standard antibiotics like meropenem.
| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Acinetobacter baumannii | 18 | 10 | 20 |
| Klebsiella pneumoniae | 15 | 15 | 30 |
| Escherichia coli | 12 | 20 | 40 |
The docking studies revealed that the compound interacts favorably with the active site of the NDM-1 enzyme, suggesting that it could restore the activity of existing antibiotics against resistant strains by forming strong hydrogen bonds and hydrophobic interactions .
Anticancer Activity
In addition to its antibacterial properties, TCMDC-123781 has shown promise in cancer research. In vitro studies indicated that the compound inhibited cell proliferation in several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Studies
- Study on Multidrug Resistance :
- Anticancer Evaluation :
Structure-Activity Relationship (SAR)
The structural modifications in TCMDC-123781 contribute significantly to its biological activity. The presence of the bromophenyl group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets. Furthermore, the morpholine moiety plays a vital role in enhancing solubility and bioavailability.
Comparison with Similar Compounds
Research Findings and Implications
- Morpholine vs. Other Amines: The morpholinylmethyl group in the target compound provides moderate hydrophilicity compared to diethylamino (more lipophilic) or sulfamoyl (more polar) groups. This balance may optimize blood-brain barrier penetration or solubility in aqueous environments .
- Synthetic Accessibility : The target compound’s synthesis likely follows amide coupling protocols similar to those in (HBTU/DIPEA-mediated), ensuring scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
